

# Technical Guide: Spectroscopic Profiling of 4-Amino-3-methoxybutan-1-ol HCl

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## Compound of Interest

**Compound Name:** 4-Amino-3-methoxybutan-1-ol;hydrochloride  
**CAS No.:** 2344679-99-6  
**Cat. No.:** B2540185

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## Executive Summary

4-Amino-3-methoxybutan-1-ol HCl (CAS: 1694576-79-8 for free base analog/salt) is a functionalized amino alcohol derivative. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in introducing methoxy-substituted aliphatic chains to modulate solubility and metabolic stability in drug candidates.

This guide provides a comprehensive framework for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of public spectral libraries for this specific salt form, the data presented combines verified chemical principles with predicted shifts derived from validated structural analogs (e.g., 3-methoxy-1-butanol and 4-amino-1-butanol).

## Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Property	Detail
IUPAC Name	4-Amino-3-methoxybutan-1-ol hydrochloride
Common Name	4-Amino-3-methoxy-1-butanol HCl
CAS Number	1694576-79-8 (Reference for parent/analog)
Molecular Formula	
Molecular Weight	119.16 g/mol (Free Base) / 155.62 g/mol (Salt)
Chirality	Contains one stereocenter at C3. <sup>[1][2][3][4]</sup> Typically supplied as a racemate unless specified as (R) or (S).
Solubility	Highly soluble in water ( ) , Methanol ( ) , DMSO.

## Structural Visualization

The molecule consists of a four-carbon chain with a primary alcohol at C1, a methoxy ether at C3, and a primary amine (ammonium in salt form) at C4.

## Spectroscopic Characterization Protocols

### Nuclear Magnetic Resonance (NMR)

Objective: Confirm carbon skeleton connectivity and functional group placement. Solvent System: Deuterium Oxide (

) is the preferred solvent for the hydrochloride salt to prevent amine proton exchange broadening and ensure solubility.

### Predicted

### NMR Data (400 MHz,

)

Note: Chemical shifts (

) are estimated based on additive shielding increments relative to 3-methoxy-1-butanol.

Position	Group	(ppm)	Multiplicity	Integration	Assignment Logic
C2-H		1.75 – 1.95	Multiplet (m)	2H	Shielded methylene, split by C1 and C3.
C4-H		3.05 – 3.25	Doublet of Doublets (dd)	2H	Deshielded by ammonium cation ( ).
OCH3		3.40 – 3.45	Singlet (s)	3H	Characteristic methoxy signal.
C3-H		3.60 – 3.75	Multiplet (m)	1H	Methine proton, deshielded by oxygen.
C1-H		3.65 – 3.80	Triplet (t)	2H	Primary alcohol methylene.
OH/NH		4.79	Singlet (br)	Exchange	Signals merge with H2O solvent peak.

## Predicted

## NMR Data (100 MHz,

Position	Carbon Type	(ppm)	Assignment Logic
C2	Methylene	~33.0	Beta to two electronegative groups.
C4	Methylene	~43.5	Alpha to nitrogen ( ).
OMe	Methyl	~56.5	Methoxy carbon.
C1	Methylene	~59.0	Primary alcohol carbon ( ).
C3	Methine	~76.5	Ether linkage, chiral center.

## Mass Spectrometry (LC-MS)

Objective: Confirm molecular mass and purity. Method: Electrospray Ionization (ESI) in Positive Mode.

- Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
- Expected Ion:
- Calculated Mass (Free Base): 119.09
- Observed m/z: 120.1

0.1

Fragmentation Pattern (MS/MS):

- Loss of

(18 Da)

m/z 102.1

- Loss of

(17 Da)

m/z 103.1

- Loss of Methanol (

)

m/z 88.1

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid HCl salt.

Wavenumber ( )	Vibration Mode	Description
3200 – 3400	O-H / N-H Stretch	Broad, strong band due to H-bonding of alcohol and ammonium.
2800 – 3000	C-H Stretch	Alkyl C-H stretching (sp <sup>3</sup> ).
1580 – 1600	N-H Bend	Ammonium salt bending vibration.
1050 – 1150	C-O Stretch	Strong ether (C-O-C) and alcohol (C-O-H) bands.

## Experimental Workflow & Quality Control

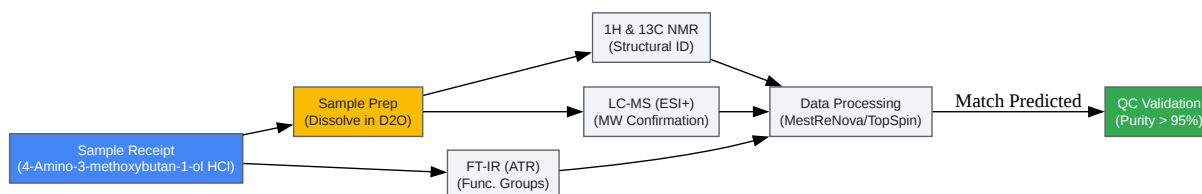
To ensure data integrity, the following workflow must be adhered to. This process minimizes hygroscopic interference common with amino alcohol salts.

## Sample Preparation Protocol

- Weighing: Weigh 10-15 mg of the HCl salt into a clean vial.
- Solvation: Add 0.6 mL of (99.9% D).
  - Critical Step: If the sample is acidic, ensure no heat is applied to prevent degradation.
- Filtration: If the solution is cloudy, filter through a 0.2 PTFE syringe filter directly into the NMR tube.
- Acquisition: Run at 298 K. Set relaxation delay ( ) to >2.0s to allow full relaxation of methoxy protons.

## Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample receipt to data validation.



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Caption: Integrated spectroscopic workflow for structural validation of amino-alcohol salts.

## Synthesis & Impurity Profiling

Understanding the synthesis origin helps in identifying potential impurities in the spectra.

- Common Synthesis Route: Reduction of 4-amino-3-methoxybutanoic acid or ring opening of epoxides (e.g., derived from 3-methoxy-1-butene).
- Potential Impurities:
  - 3-Methoxy-1-butanol: Result of incomplete amination or deamination (Look for methyl triplet at ~0.9 ppm, absent in target).
  - Regioisomers: 3-Amino-4-methoxybutan-1-ol (Look for shift in methine signal).
  - Inorganic Salts: Ammonium chloride (Detect via elemental analysis or chloride test).

## References

- Chemical Identity & Suppliers
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## Sources

- [1. 3-Methoxy-1-butanol | C<sub>5</sub>H<sub>12</sub>O<sub>2</sub> | CID 17291 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. spectrabase.com \[spectrabase.com\]](#)
- [3. 3-Methoxy-1-butanol\(2517-43-3\) 13C NMR spectrum \[chemicalbook.com\]](#)
- [4. 882402-12-2|Oxetan-2-ylmethanamine|BLD Pharm \[bldpharm.com\]](#)
- [5. CAS#:2379322-22-0 | 1,3-Dibromo-2-\(difluoromethoxy\)-5-isopropylbenzene | Chemsrcc \[chemsrc.com\]](#)
- [6. CAS#:1010076-04-6 | \(2R,6R\)-2-Methyl-6-tridecylpiperidine hydrochloride | Chemsrcc \[chemsrc.com\]](#)
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